molecular formula C14H13ClO3 B8573506 7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one CAS No. 69897-63-8

7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one

Cat. No. B8573506
CAS No.: 69897-63-8
M. Wt: 264.70 g/mol
InChI Key: DOHZWGZYKUIICQ-UHFFFAOYSA-N
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Patent
US04235781

Procedure details

A mixture of 4,8-dimethyl-7-(2'-chloroallyloxy)coumarin (500 mg., 1.89 m mole) and N,N-diethylaniline (5.0 ml) was protected by an "Aquasorb" (TM), brand of phosphorous pentoxide drying tube, while being heated under reflux for twenty-four hours at an oil bath temperature of 220°-225° C. Treatment of the reaction mixture as described in part 1-B gave some black, ether-insoluble material which was discarded. The desired 4,5',8-trimethylpsoralene was obtained as a tan solid (154 mg., 41.6% yield), which was recrystallized from 95% ethanol to obtain light tan needles (53 mg., 14% yield) of m.p. 233° C. (rptd: m.p. 234° C.). Its infrared spectrum was identical to that of a commercial sample.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:17])[C:8]([O:12][CH2:13][C:14](Cl)=C)=[CH:9][CH:10]=2)[O:5][C:4](=[O:18])[CH:3]=1.[CH2:19](N(CC)C1C=CC=CC=1)C>CCOCC>[CH3:1][C:2]1[C:11]2[CH:10]=[C:9]3[C:8](=[C:7]([CH3:17])[C:6]=2[O:5][C:4](=[O:18])[CH:3]=1)[O:12][C:13]([CH3:14])=[CH:19]3

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC(OC2=C(C(=CC=C12)OCC(=C)Cl)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
1-B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was protected by an "Aquasorb" (TM), brand of phosphorous pentoxide drying tube
TEMPERATURE
Type
TEMPERATURE
Details
while being heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for twenty-four hours at an oil bath temperature of 220°-225° C

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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